molecular formula C6H13NO2 B12835340 (S)-Methyl 2-amino-2-methylbutanoate

(S)-Methyl 2-amino-2-methylbutanoate

Cat. No.: B12835340
M. Wt: 131.17 g/mol
InChI Key: LYSVZYUJIMIKEB-LURJTMIESA-N
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Description

(S)-Methyl 2-amino-2-methylbutanoate is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. It is an ester derivative of 2-amino-2-methylbutanoic acid, featuring a methyl group attached to the amino acid backbone. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-methylbutanoate typically involves the esterification of (S)-2-amino-2-methylbutanoic acid. One common method is the Fischer esterification, where the amino acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the use of protecting groups to prevent the amino group from reacting during the esterification process. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, followed by esterification with methanol and subsequent deprotection to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of immobilized catalysts and automated systems further enhances the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted esters.

Scientific Research Applications

(S)-Methyl 2-amino-2-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting neurological and metabolic disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-methylbutanoate depends on its specific application. In medicinal chemistry, it often acts as a prodrug, which is metabolized in the body to release the active drug. The ester group is hydrolyzed by esterases, releasing the active amino acid derivative that interacts with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

(S)-Methyl 2-amino-2-methylbutanoate can be compared with other similar compounds such as:

    ®-Methyl 2-amino-2-methylbutanoate: The enantiomer of the (S)-form, which may have different biological activities and properties.

    Methyl 2-amino-2-methylpropanoate: A similar ester with a different alkyl group, leading to variations in reactivity and application.

    Ethyl 2-amino-2-methylbutanoate: An ester with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2S)-2-amino-2-methylbutanoate

InChI

InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3/t6-/m0/s1

InChI Key

LYSVZYUJIMIKEB-LURJTMIESA-N

Isomeric SMILES

CC[C@@](C)(C(=O)OC)N

Canonical SMILES

CCC(C)(C(=O)OC)N

Origin of Product

United States

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